![molecular formula C10H16N2O6 B1370279 5-Methyl-5,6-dihydrouridine CAS No. 23067-10-9](/img/structure/B1370279.png)
5-Methyl-5,6-dihydrouridine
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Overview
Description
5-Methyl-5,6-dihydrouridine is a minor constituent in the chromosomal RNA of the rat ascites tumor . It can be used for nucleic acid modification . It is also a modified nucleoside used in RNA to enhance reading frame maintenance in protein synthesis . It has potential therapeutic applications in treating viral infections and neurological disorders such as Parkinson’s disease .
Synthesis Analysis
Dihydrouridine is generated post-transcriptionally by the reduction of the 5,6-double bond of a uridine residue in RNA transcripts . The reaction is carried out by dihydrouridine synthases (DUS) . DUS constitute a conserved family of enzymes encoded by the orthologous gene family COG0042 . In protein sequence databases, members of COG0042 are typically annotated as “predicted TIM-barrel enzymes, possibly dehydrogenases, nifR3 family” .
Molecular Structure Analysis
The molecular weight of 5-Methyl-5,6-dihydrouridine is 260.24 and its formula is C10H16N2O6 . Dihydrouridine is a modified form of uridine in which one of the double bonds is reduced . Because it is non-planar, dihydrouridine disturbs the stacking interactions in helices and destabilizes the RNA structure .
Scientific Research Applications
tRNA Modification and Enzymatic Activity
5,6-Dihydrouridine is a modified base found abundantly in tRNA across various organisms. The COG0042 gene family in Escherichia coli is responsible for tRNA-dihydrouridine synthase activity, suggesting specific, non-redundant catalytic functions in vivo (Bishop et al., 2002).
Imaging and Gene Expression Probes
5-Methyl-5,6-dihydrothymidine has been identified as an optimal probe for in vivo imaging of herpes simplex virus type-1 thymidine kinase (HSV1-TK) using chemical exchange saturation transfer magnetic resonance imaging (CEST-MRI). This application demonstrates its potential in monitoring gene expression (Bar‐Shir et al., 2013).
RNA Structural Analysis
Proton magnetic resonances from modified bases like dihydrouridine in tRNA serve as intrinsic probes for studying RNA structure, particularly in understanding sequential thermal unfolding (Kastrup & Schmidt, 1975).
Chemical Synthesis and Kinetic Studies
The synthesis and kinetic study of 5-methyl-2'-deoxycytidine diastereomers, including those related to 5,6-dihydrouridine, are significant for understanding hydrolytic deamination processes, highlighting the importance of these compounds in chemical research (Bienvenu & Cadet, 1996).
Impact on RNA Conformation
Dihydrouridine significantly affects RNA structure by destabilizing the C3'-endo sugar conformation, leading to greater conformational flexibility. This impact is crucial in regions of RNA where tertiary interactions and loop formation are necessary (Dalluge et al., 1996).
Mechanism of Action
Safety and Hazards
In case of inhalation, it is advised to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Future Directions
The presence and regulation of uridine modifications in mRNA urge future studies into their functions . The toolbox for monitoring both uridine modification levels and locations, and for interrogating their functions, has rapidly expanded over the past few years, catapulting the discovery of the role of these modifications in diverse aspects of mRNA metabolism .
properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h4-7,9,13-15H,2-3H2,1H3,(H,11,16,17)/t4?,5-,6-,7-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFXIEGOSDSOGN-KWCDMSRLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617899 |
Source
|
Record name | 5-Methyl-5,6-dihydrouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-5,6-dihydrouridine | |
CAS RN |
23067-10-9 |
Source
|
Record name | 5-Methyl-5,6-dihydrouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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